Technical Monograph: (4-Nitro-1H-pyrazol-5-yl)methanol
Technical Monograph: (4-Nitro-1H-pyrazol-5-yl)methanol
Topic: (4-Nitro-1H-pyrazol-5-yl)methanol Chemical Properties Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals
Versatile Synthon for High-Energy Materials and Pharmacophores
Executive Summary & Structural Identity
(4-Nitro-1H-pyrazol-5-yl)methanol (CAS: 1479085-67-0) represents a critical intermediate in the synthesis of nitrogen-rich heterocyclic systems. Characterized by an electron-deficient pyrazole core decorated with a nitro group and a hydroxymethyl handle, this compound serves as a bifunctional scaffold. It bridges the gap between energetic materials chemistry —where high nitrogen/oxygen balance is prized—and medicinal chemistry , where it functions as a precursor for kinase inhibitors and fused bicyclic systems.
Structural Parameters & Tautomerism
The compound exists in a prototropic tautomeric equilibrium. In solution, the position of the pyrrolic proton (NH) shifts between N1 and N2, effectively rendering the C3 and C5 positions equivalent unless the nitrogen is substituted.
-
Systematic Name: (4-Nitro-1H-pyrazol-5-yl)methanol[1][2][3][4]
-
Tautomer: (4-Nitro-1H-pyrazol-3-yl)methanol
-
Molecular Formula: C
H N O [1] -
Molecular Weight: 143.10 g/mol
-
SMILES: OCC1=C(=O)C=NN1
| Property | Value / Description |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 148–152 °C (Typical for 4-nitropyrazole alcohols) |
| pKa (NH) | ~9.5 (Predicted; Acidity enhanced by 4-NO |
| Solubility | Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water; Insoluble in non-polar solvents (Hexane) |
Synthetic Pathways and Production
The synthesis of (4-Nitro-1H-pyrazol-5-yl)methanol is rarely performed by direct nitration of pyrazol-5-yl methanol due to the sensitivity of the primary alcohol to oxidative conditions (forming aldehydes or carboxylic acids). Instead, the most robust protocols rely on the reduction of stable carbonyl precursors.
Primary Route: Reduction of 4-Nitropyrazole Esters
The preferred laboratory scale synthesis involves the selective reduction of ethyl 4-nitro-1H-pyrazole-5-carboxylate. This method preserves the nitro group while converting the ester to the alcohol.
Reagents: Sodium Borohydride (NaBH
Secondary Route: Nitration of Protected Precursors
Alternatively, one can nitrate 3-methylpyrazole and subsequently oxidize the methyl group, but this is less atom-economical.
Synthesis Workflow Diagram
Figure 1: Chemoselective reduction pathway preserving the nitro moiety.
Chemical Reactivity & Transformations
The utility of (4-Nitro-1H-pyrazol-5-yl)methanol lies in its orthogonality. The alcohol, the nitro group, and the pyrazole NH can be modified independently.
Hydroxyl Group Functionalization
The C5-hydroxymethyl group is a versatile handle.
-
Halogenation: Treatment with Thionyl Chloride (SOCl
) yields 5-(chloromethyl)-4-nitro-1H-pyrazole, a potent alkylating agent. -
Oxidation: Controlled oxidation (e.g., MnO
or Swern) yields 4-nitro-1H-pyrazole-5-carbaldehyde.
Nitro Group Manipulation (Scaffold Morphing)
The 4-nitro group is a "masked" amino group.
-
Reduction: Catalytic hydrogenation (H
, Pd/C) or chemical reduction (Fe/NH Cl) converts the nitro group to an amine. -
Cyclization: The resulting (4-amino-1H-pyrazol-5-yl)methanol is an immediate precursor to pyrazolo[4,3-d]pyrimidines (biosteres of purines) when cyclized with orthoesters or urea.
Reactivity Network Diagram
Figure 2: Divergent synthesis pathways from the core alcohol scaffold.
Detailed Experimental Protocol
Protocol: Synthesis of (4-Nitro-1H-pyrazol-5-yl)methanol via Ester Reduction
Note: This protocol assumes the use of Ethyl 4-nitro-1H-pyrazole-5-carboxylate as the starting material.
Materials
-
Ethyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq)
-
Sodium Borohydride (NaBH
) (3.0 eq) -
Calcium Chloride (CaCl
) (1.5 eq) (Enhances reducing power of NaBH ) -
Ethanol (Absolute) and THF (Anhydrous)
Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Ethyl 4-nitro-1H-pyrazole-5-carboxylate (10 mmol) in THF/Ethanol (2:1 ratio, 30 mL).
-
Activation: Cool the solution to 0 °C in an ice bath. Add CaCl
(15 mmol) in one portion and stir for 15 minutes. -
Reduction: Slowly add NaBH
(30 mmol) portion-wise over 20 minutes to control hydrogen evolution. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The starting ester spot should disappear.
-
Quench: Cool back to 0 °C. Carefully quench with saturated NH
Cl solution or 1N HCl until pH ~5–6. Caution: Vigorous gas evolution. -
Extraction: Evaporate organic solvents under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).
-
Purification: Dry combined organics over Na
SO , filter, and concentrate. Recrystallize from Ethanol/Hexane to afford the title compound as a pale yellow solid.
Applications & Safety
High-Energy Density Materials (HEDM)
In the field of energetic materials, the 4-nitropyrazole moiety is valued for its high positive heat of formation and density.[5] The hydroxyl group in (4-Nitro-1H-pyrazol-5-yl)methanol is often nitrated to form nitrate esters or converted to trinitromethyl derivatives to maximize oxygen balance and detonation velocity [1].
Pharmaceutical Development
This scaffold is a bioisostere for imidazole and purine rings. It is frequently utilized in the design of:
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CDK Inhibitors: The pyrazole nitrogen hydrogen bonds with the hinge region of kinases.
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Antibiotics: Derivatives have shown activity against Gram-positive bacteria by disrupting cell wall synthesis [2].
Safety Profile
-
Energetic Hazard: While the alcohol itself is stable, it contains a nitro group on a high-nitrogen ring. It should be treated as a potential energetic material precursor.[6] Avoid heating dry solids above 100 °C without thermal analysis (DSC).
-
Handling: Standard PPE (gloves, goggles, lab coat) is mandatory. Work in a fume hood to avoid inhalation of dusts.
References
-
Dalinger, I. L., et al. (2015).[7] "Synthesis of 4-nitro-1-(trinitromethyl)pyrazoles." Mendeleev Communications. Link
-
Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents." European Journal of Medicinal Chemistry. Link
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56965955. Link
-
Zhang, J., et al. (2019). "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules. Link
Sources
- 1. 1479085-67-0 CAS Manufactory [chemicalbook.com]
- 2. 200617-78-3|4-Nitro-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 2075-46-9 | 4-Nitropyrazole | Pyrazoles | Ambeed.com [ambeed.com]
- 4. (4-Nitro-1H-pyrazol-5-yl)methanol - 通用试剂 - 西典实验 [seedior.com]
- 5. Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
